1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide
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Overview
Description
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiadiazole ring.
Sulfonylation: The benzothiadiazole ring is then sulfonylated using sulfonyl chloride in the presence of a base.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the benzothiadiazole moiety.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzothiadiazole derivatives.
Scientific Research Applications
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group can form strong interactions with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid: Similar structure but lacks the ethylpyrrolidinyl group.
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-methylpiperidine-3-carboxamide: Similar structure but with a different substituent on the piperidine ring.
Uniqueness
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide is unique due to the presence of the ethylpyrrolidinyl group, which may confer distinct biological and chemical properties compared to its analogs. This unique structure can lead to different interactions with molecular targets, potentially resulting in varied biological activities and applications.
Properties
Molecular Formula |
C19H27N5O3S2 |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H27N5O3S2/c1-2-23-10-5-7-15(23)12-20-19(25)14-6-4-11-24(13-14)29(26,27)17-9-3-8-16-18(17)22-28-21-16/h3,8-9,14-15H,2,4-7,10-13H2,1H3,(H,20,25) |
InChI Key |
GEEQKJAEZUJADN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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